Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride
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Overview
Description
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride is a chemical compound with the molecular formula C14H15ClOS. It is a sulfonium salt where the sulfonium ion is bonded to a 4-hydroxyphenyl group and a phenylmethyl group, with chloride as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride typically involves the reaction of a sulfonium precursor with a suitable halide source. One common method is the reaction of (4-hydroxyphenyl)methyl sulfide with benzyl chloride under acidic conditions to form the sulfonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride involves its ability to act as a methylating agent. The sulfonium ion can transfer a methyl group to nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This methylation process is facilitated by the positive charge on the sulfonium ion, which makes it highly reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, trifluorotris(1,1,2,2,2-pentafluoroethyl)phosphate (1-) (11): A similar compound with a different counterion, which may exhibit different reactivity and properties.
Sulfonium, (4-hydroxyphenyl)methyl[(2-methylphenyl)methyl]-, (OC-6-11)-hexafluoroantimonate (1-) (11): Another related compound with a different substituent on the phenyl ring and a different counterion.
Uniqueness
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride is unique due to its specific combination of functional groups and counterion, which confer distinct chemical and physical properties
Properties
CAS No. |
132733-08-5 |
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Molecular Formula |
C14H15ClOS |
Molecular Weight |
266.8 g/mol |
IUPAC Name |
benzyl-(4-hydroxyphenyl)-methylsulfanium;chloride |
InChI |
InChI=1S/C14H14OS.ClH/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14;/h2-10H,11H2,1H3;1H |
InChI Key |
VYOISEOGXBGDBU-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.[Cl-] |
Origin of Product |
United States |
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